molecular formula C13H17F3N2O B103906 Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 40004-29-3

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No. B103906
CAS RN: 40004-29-3
M. Wt: 274.28 g/mol
InChI Key: FTMNSXDJPJHNSF-UHFFFAOYSA-N
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Description

“Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-” is also known as "1-Piperazineethanol, 4-(3-(trifluoromethyl)phenyl)-" . It is a chemical compound with a specific structure and properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Development of 2-Substituted Piperazines: A visible-light-promoted decarboxylative annulation protocol allows for the efficient synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines, which are critical scaffolds in medicinal chemistry (Gueret et al., 2020).
  • Dopamine-Uptake Inhibition: Piperazino-3-phenylindans have been synthesized and tested for neuroleptic and thymoleptic activities, highlighting their potential as dopamine-uptake inhibitors and their role in drug development (Böge Kp, 1983).

Polymer Science and Engineering

  • Poly(amidoamine) Hydrogels for Cell Culturing: Poly(amidoamine) hydrogels derived from piperazine show promise as scaffolds for in vitro culturing of peripheral nervous system cells, offering mechanical strength, biodegradability, and biocompatibility (Mauro et al., 2013).

Environmental Engineering

  • Degradation of Piperazine by Paracoccus sp.: The study of Paracoccus sp., a piperazine-degrading bacterium, provides insights into bioremediation strategies for treating piperazine-contaminated environments (Cai et al., 2013).

Therapeutic Research and Drug Discovery

  • Design of Imidazoline Derivatives: Piperazine derivatives have been identified as potent antidiabetic compounds, showing significant activity in improving glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
  • Patent Review on Piperazine Derivatives: A review of patents from 2010 onwards highlights the versatility of piperazine compounds in developing drugs with various therapeutic uses, including antipsychotic, anticancer, and anti-inflammatory agents (Rathi et al., 2016).

Safety And Hazards

“Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-” may cause severe skin burns and eye damage . It is recommended to use proper personal protective equipment and follow safety measures while handling this compound .

properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNSXDJPJHNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193071
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-

CAS RN

40004-29-3
Record name 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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